

Spectroscopic characterization and comparison of 4-(3-Thienyl)benzoic acid isomers

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Compound of Interest

Compound Name: 4-(3-Thienyl)benzoic acid

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A Comparative Spectroscopic Analysis of 4-(3-Thienyl)benzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-(3-thienyl)benzoic acid** and its positional isomers, offering a comprehensive dataset for researchers engaged in the characterization and development of novel chemical entities. The structural nuances of these isomers, arising from the varied attachment points of the thienyl and benzoic acid moieties, give rise to distinct spectroscopic signatures. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and differentiation.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for **4-(3-thienyl)benzoic acid** and its isomers. It is important to note that this data has been compiled from various sources and experimental conditions may vary.

Isomer	1H NMR (δ , ppm)	13C NMR (δ , ppm)	FTIR (cm ⁻¹)	UV-Vis (λ_{max} , nm)	Mass Spec. (m/z)
4-(3-Thienyl)benzoic acid	Data not available in a comprehensive format	Data not available in a comprehensive format	Characteristic peaks for C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), C-O stretch (~1200-1300), and aromatic C-H and C=C stretches.	Typically two absorption bands around 230 nm and 280 nm.[1]	Molecular Ion [M]+: 204.02[2]
4-(2-Thienyl)benzoic acid	Data not available in a comprehensive format	Data not available in a comprehensive format	Similar to 4-(3-thienyl) isomer with potential shifts in the fingerprint region due to different substitution patterns.	Similar to 4-(3-thienyl) isomer, with potential shifts in λ_{max} and molar absorptivity.	Molecular Ion [M]+: 204.25
3-(3-Thienyl)benzoic acid	Data not available in a comprehensive format	Data not available in a comprehensive format	Characteristic peaks for C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), C-O stretch (~1200-	Similar to other isomers, with expected variations based on the substitution pattern.	Molecular Ion [M]+: 204.02

1300), and
aromatic C-H
and C=C
stretches.

		Characteristic peaks for	
3-(2- Thienyl)benz- oic acid	1H NMR (DMSO-d6): Data available, but would require specific peak assignments for a full comparison. [3]	13C NMR: Data available, but would require specific peak assignments for a full comparison. [3]	C=O stretch (~1680- 1700), O-H stretch (broad, ~2500-3300), C-O stretch (~1200- 1300), and aromatic C-H and C=C stretches.
			Similar to other isomers, with expected variations based on the substitution pattern.

Note: The lack of a complete, directly comparable dataset in existing literature highlights a potential area for future research. The provided data is based on typical values for benzoic acid derivatives and available information for the specific isomers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of **4-(3-thienyl)benzoic acid** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR and 100 MHz for ¹³C NMR), is typically employed.[\[4\]](#)
- Sample Preparation: Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d6). Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).[\[4\]](#)

- Data Acquisition:
 - ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
 - ^{13}C NMR: Spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A PerkinElmer BX FT-IR spectrometer or a similar instrument is used.[\[7\]](#)
- Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry potassium bromide and pressed into a thin disk.
- Data Acquisition: Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[\[7\]](#) The spectra are usually presented as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).
- Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorption (λ_{max}) is reported.[\[1\]](#)

Mass Spectrometry (MS)

- Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used for the analysis of small organic molecules.

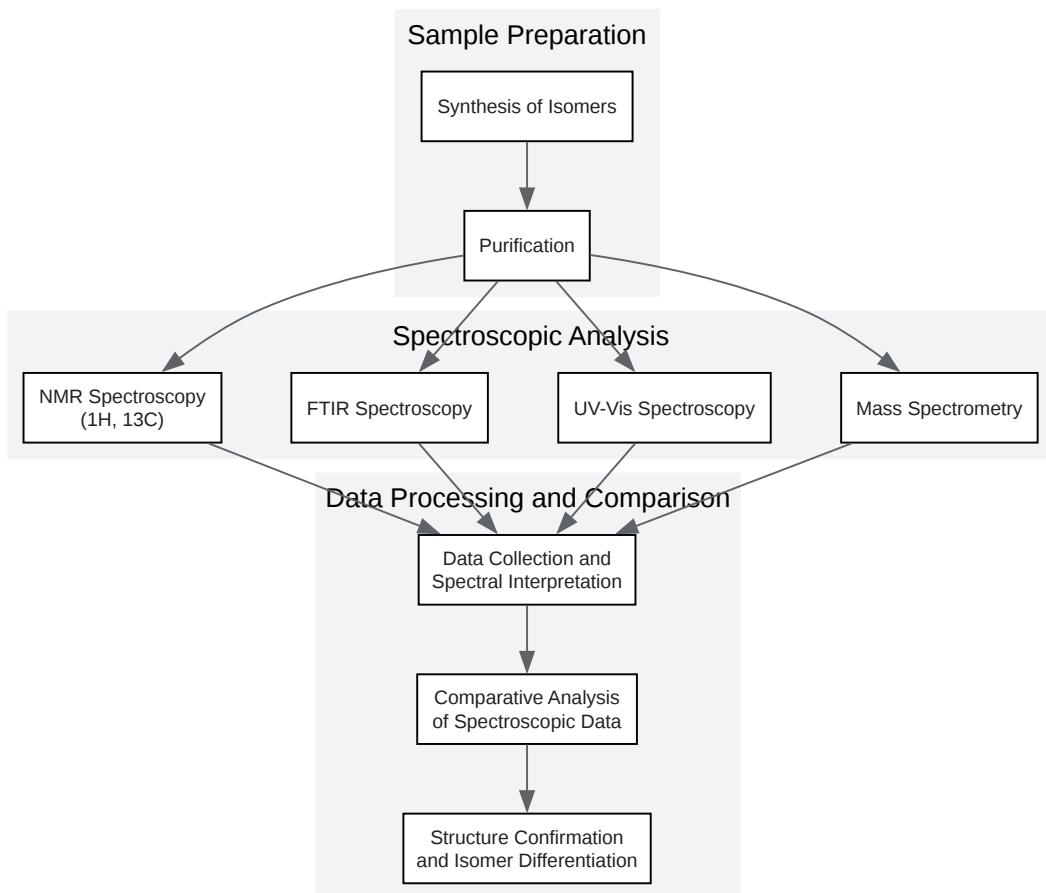
- Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The spectrum displays the relative abundance of each ion.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization and comparison of chemical isomers.

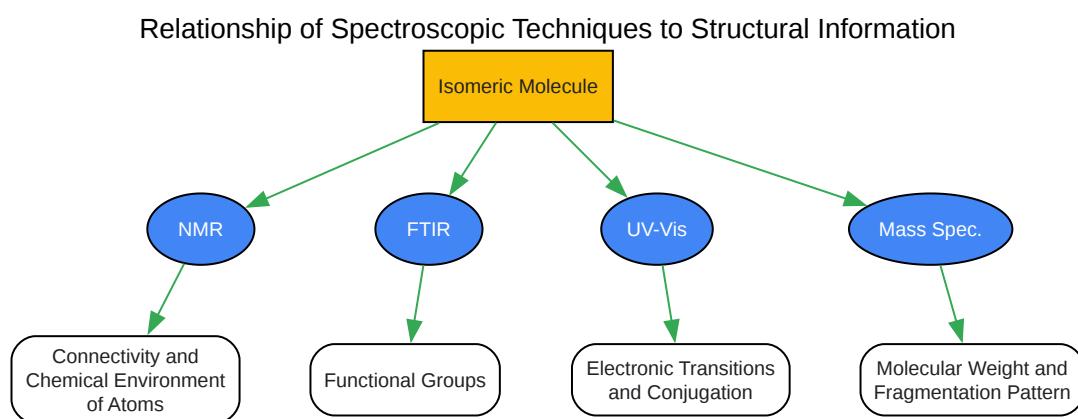
Workflow for Spectroscopic Characterization and Comparison of Isomers

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Caption: A flowchart illustrating the key stages in the spectroscopic characterization and comparison of chemical isomers.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.



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Caption: A diagram illustrating the specific structural information provided by each spectroscopic technique.

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